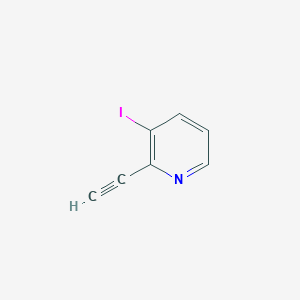

2-Ethynyl-3-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H4IN |

|---|---|

Molecular Weight |

229.02 g/mol |

IUPAC Name |

2-ethynyl-3-iodopyridine |

InChI |

InChI=1S/C7H4IN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H |

InChI Key |

HGRLZUZGSQIRGZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CC=N1)I |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of 2-Ethynyl-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-3-iodopyridine is a halogenated pyridine derivative incorporating a reactive ethynyl group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. The pyridine ring is a common motif in pharmaceuticals, and the presence of both an iodo and an ethynyl group at adjacent positions offers versatile handles for a variety of chemical transformations, including cross-coupling reactions. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its synthesis, and potential applications in medicinal chemistry, with a focus on data relevant to researchers in drug discovery and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₄IN | [1][2] |

| Molecular Weight | 229.02 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Canonical SMILES | C#CC1=C(C=CC=N1)I | [1][2] |

| InChI Key | HGRLZUZGSQIRGZ-UHFFFAOYSA-N | [1][2] |

| Monoisotopic Mass | 228.93885 g/mol | [1][2] |

| XLogP3 | 1.8 | [1][2] |

| Heavy Atom Count | 9 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

Synthesis

The primary synthetic route to this compound is anticipated to be a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).

A plausible synthetic pathway would involve the coupling of a suitable 3-iodopyridine precursor, such as 2-chloro-3-iodopyridine, with a protected or unprotected acetylene source.

Experimental Workflow: Proposed Sonogashira Coupling

Caption: Proposed synthesis of this compound via Sonogashira coupling.

Detailed Methodologies

General Sonogashira Coupling Protocol: A mixture of the halopyridine (1 equivalent), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst like CuI (0.05-0.1 equivalents) is placed in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).[3] A suitable solvent, typically an amine base like triethylamine which also acts as the solvent, or a mixture of solvents like THF and an amine, is added.[3] The terminal alkyne (1.1-1.5 equivalents) is then introduced, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.[4] The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by filtering off the catalyst, followed by extraction and purification, usually by column chromatography on silica gel.

Reactivity and Potential Transformations

The bifunctional nature of this compound makes it a versatile intermediate for further chemical modifications. The ethynyl group can participate in various reactions, including:

-

Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

-

Further Sonogashira Couplings: The terminal alkyne can be coupled with other aryl or vinyl halides.

-

Hydration: The alkyne can be hydrated to form a methyl ketone.

-

Reduction: The triple bond can be selectively reduced to a double or single bond.

The iodo group is an excellent leaving group for various cross-coupling reactions, such as:

-

Suzuki Coupling: To form a C-C bond with a boronic acid.

-

Heck Coupling: To form a C-C bond with an alkene.

-

Buchwald-Hartwig Amination: To form a C-N bond.

-

Stille Coupling: To form a C-C bond with an organotin compound.

The relative reactivity of the iodo and ethynyl groups can potentially be controlled by the choice of reaction conditions, allowing for selective functionalization at either position.

Spectroscopic Properties (Predicted)

While experimental spectroscopic data for this compound is not available in the searched literature, the expected spectral features can be predicted based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton of the terminal alkyne (≡C-H) is expected to appear as a singlet in the range of δ 3.0-3.5 ppm.[2] The protons on the pyridine ring will show characteristic coupling patterns and chemical shifts depending on their position relative to the nitrogen and the substituents.

-

¹³C NMR: The sp-hybridized carbons of the alkyne would appear in the range of δ 70-90 ppm. The carbon atom of the pyridine ring attached to the iodine atom would be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

≡C-H stretch: A sharp band around 3300 cm⁻¹.

-

C≡C stretch: A weaker band in the region of 2100-2260 cm⁻¹.[5]

-

C=N and C=C stretches (pyridine ring): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 229. The presence of iodine (¹²⁷I) would lead to a characteristic isotopic pattern. Fragmentation patterns would likely involve the loss of the ethynyl group and cleavage of the pyridine ring.

Potential Applications in Drug Development

Pyridine and its derivatives are prevalent scaffolds in many approved drugs and are actively explored in drug discovery programs for a wide range of therapeutic areas, including oncology.[6][7][8] The incorporation of an ethynyl group can provide a rigid linker and can also interact with biological targets through hydrogen bonding or by acting as a reactive handle for covalent modification.

While no specific biological activity has been reported for this compound itself, its structural motifs are found in compounds with known anticancer activity. For instance, various pyridine derivatives have been investigated as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[9][10][11] The ethynylphenyl group is a common feature in many kinase inhibitors.

Logical Relationship: Potential as a Kinase Inhibitor Precursor

Caption: Synthetic utility towards potential kinase inhibitors.

The versatile reactivity of this compound allows for its elaboration into more complex molecules that could be screened for various biological activities, including as inhibitors of protein kinases, which are important targets in cancer therapy.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its combination of a pyridine core with two distinct and reactive functional groups provides a platform for the rapid generation of diverse molecular architectures. While detailed experimental data on its synthesis, spectroscopy, and biological activity are currently limited in the public domain, its structural features suggest significant potential for applications in the development of novel therapeutics, particularly in the field of oncology. Further research into this compound is warranted to fully elucidate its chemical and biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound [smolecule.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 7. ijsat.org [ijsat.org]

- 8. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 935284-91-2 properties and structure

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 25. 2-(chloromethyl)oxirane | 28390-91-2 [chemicalbook.com]

- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 34. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

An In-depth Technical Guide to 2-Ethynyl-3-iodopyridine: Synthesis, Properties, and Potential Applications

Introduction

2-Ethynyl-3-iodopyridine is a halogenated pyridine derivative featuring both an ethynyl and an iodo substituent. This unique combination of functional groups makes it a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry and materials science. The ethynyl group serves as a reactive handle for various coupling reactions, most notably the Sonogashira coupling, click chemistry, and cyclization reactions. Simultaneously, the iodine atom provides a site for further functionalization through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This guide provides a comprehensive overview of the synthesis, known properties, and experimental protocols related to this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Discovery and History

The specific discovery and initial synthesis of this compound are not prominently documented in seminal, standalone publications. Instead, its appearance in the scientific literature is primarily as a key intermediate in multi-step syntheses of more complex molecules. Its development is intrinsically linked to the advancement of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, which became a cornerstone of organic synthesis in the late 20th century. The strategic importance of the 2-ethynyl-3-halopyridine scaffold lies in its utility for constructing fused ring systems and for introducing rigid, linear alkyne linkers into molecular designs. Compounds of this class are frequently synthesized on an as-needed basis as precursors for specific therapeutic targets or functional materials.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its common precursors are summarized below. This information is essential for reaction monitoring, purification, and structural confirmation.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 2-Chloro-3-iodopyridine | C₅H₃ClIN | 239.44 | Solid | 90-95 |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | Liquid | - |

| This compound | C₇H₄IN | 229.02 | (Not Reported) | (Not Reported) |

Table 2: Spectroscopic Data for Related Structures

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Amino-5-bromo-3-iodopyridine[1] | 8.05 (s, 1H), 7.95 (s, 1H), 5.03 (s, 2H) | 156.75, 148.72, 148.57, 107.58, 77.93 |

| This compound (Predicted) | ~8.4 (dd), ~8.0 (dd), ~7.1 (dd), ~3.5 (s) | (Values not available) |

Experimental Protocols

The synthesis of this compound is most effectively achieved via a two-step process involving a Sonogashira coupling of a dihalogenated pyridine precursor with a protected acetylene, followed by deprotection.

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-3-iodopyridine

This procedure details the Sonogashira cross-coupling reaction between 2-chloro-3-iodopyridine and trimethylsilylacetylene (TMSA). The reaction selectively occurs at the more reactive iodine-bearing carbon.

Reagents and Materials:

-

2-Chloro-3-iodopyridine

-

Trimethylsilylacetylene (TMSA)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-3-iodopyridine (1.0 eq).

-

Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous THF (5 mL per 1 mmol of substrate) and anhydrous triethylamine (2.0 eq) via syringe.

-

To the stirring suspension, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)-3-iodopyridine.

Step 2: Deprotection to Yield this compound

This step involves the removal of the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne.

Reagents and Materials:

-

2-((Trimethylsilyl)ethynyl)-3-iodopyridine

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

Procedure (using K₂CO₃):

-

Dissolve the silylated intermediate (1.0 eq) in methanol (10 mL per 1 mmol).

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is fully consumed.

-

Remove the methanol under reduced pressure.

-

Add deionized water to the residue and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate the filtrate in vacuo to yield the final product, this compound.

Visualized Workflows and Relationships

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Role as a Versatile Chemical Intermediate

This compound is not typically an end-product but rather a key intermediate. Its utility comes from the orthogonal reactivity of its two functional groups.

Caption: Reactivity and utility of this compound.

Application in Drug Discovery

Pyridine derivatives are a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs. They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antiproliferative, and antimalarial effects.[2][3][4] The this compound scaffold provides a rigid framework to which various pharmacophores can be attached, allowing for systematic exploration of structure-activity relationships (SAR).

The general workflow for discovering novel therapeutics from such scaffolds is visualized below.

Caption: Drug discovery workflow using a pyridine scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

2-Ethynyl-3-iodopyridine molecular weight and formula

This technical guide provides essential physicochemical data for 2-Ethynyl-3-iodopyridine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below. These properties are crucial for reaction planning, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C7H4IN |

| Molecular Weight | 229.02 g/mol [1] |

| IUPAC Name | This compound[1] |

| Exact Mass | 228.93885 g/mol [1] |

| Monoisotopic Mass | 228.93885 g/mol [1] |

| Canonical SMILES | C#CC1=C(C=CC=N1)I[1] |

| InChI | InChI=1S/C7H4IN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H[1] |

| InChI Key | HGRLZUZGSQIRGZ-UHFFFAOYSA-N[1] |

Experimental Protocols

Logical Relationship: Structure and Identification

The structural identifiers for this compound provide a logical framework for its unambiguous identification and use in chemical databases and software. The relationship between these identifiers is hierarchical, moving from the two-dimensional representation (SMILES) to a more comprehensive, layered description of its chemical structure (InChI).

Caption: Logical flow from chemical name to structural identifiers and calculated properties.

References

An In-depth Technical Guide on the Stability and Storage of 2-Ethynyl-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Ethynyl-3-iodopyridine, a key building block in pharmaceutical and materials science research. Due to its reactive functional groups—the ethynyl and iodo moieties—proper handling and storage are critical to ensure its integrity and experimental reproducibility.

Chemical Properties and Intrinsic Stability

This compound (C₇H₄IN) is a solid crystalline compound with a molecular weight of 229.02 g/mol .[1] The molecule's stability is largely influenced by the electron-withdrawing nature of the pyridine ring and the iodo substituent, which can affect the reactivity of the ethynyl group. While specific quantitative stability data under various conditions is not extensively published, understanding the inherent reactivity of its components is key.

Potential Degradation Pathways:

-

Oxidation: The ethynyl group can be susceptible to oxidation, especially in the presence of air and light.

-

Polymerization: Acetylenic compounds, including 2-ethynylpyridines, can undergo polymerization, which may be catalyzed by heat, light, or impurities. A related compound, 2-ethynylpyridine, has been noted to potentially darken upon storage, though this may not necessarily indicate a loss of purity.

-

Reaction with Nucleophiles: The iodo group can be displaced by strong nucleophiles, a common reaction for halopyridines.[2]

-

Hygroscopicity: Some safety data sheets for related compounds suggest a hygroscopic nature, meaning the compound can absorb moisture from the air, which could potentially lead to degradation.[3]

Recommended Storage and Handling Conditions

To mitigate potential degradation and ensure the long-term stability of this compound, the following storage and handling protocols are recommended based on data from suppliers and safety sheets of analogous compounds.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale | Source |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential decomposition reactions, including polymerization. | [4] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the ethynyl group and reaction with atmospheric moisture. | [3][5] |

| Light | Store in a dark place | Protects against light-induced degradation or polymerization. | [5] |

| Moisture | Tightly closed container in a dry location | Prevents hydrolysis and degradation due to the compound's potential hygroscopic nature. | [3][6] |

General Handling Precautions

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[3][7]

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[3][6]

-

Avoid generating dust when handling the solid material.[3]

-

Ensure that eyewash stations and safety showers are readily accessible.[8]

Experimental Protocols for Stability Assessment

Purity Assessment by Chromatography

-

Methodology: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of this compound.

-

Prepare a standard solution of the compound at a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Develop a chromatographic method (e.g., reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water gradient) that provides a sharp, well-resolved peak for the parent compound.

-

Inject the sample and integrate the peak area of the main component and any impurity peaks.

-

Purity can be calculated as the percentage of the main peak area relative to the total peak area.

-

-

Stability Study: To assess stability, store aliquots of the compound under different conditions (e.g., refrigerated, room temperature, exposed to light) and analyze them at regular intervals (e.g., 1, 3, 6 months). A decrease in the main peak area and the appearance of new peaks would indicate degradation.

Structural Confirmation by Spectroscopy

-

Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the chemical structure of the compound and identify potential degradation products.

-

Acquire baseline spectra of a pure, freshly opened sample.

-

For stability-tested samples, acquire new spectra.

-

Compare the spectra to the baseline. Changes in chemical shifts, the appearance of new signals, or the disappearance of characteristic peaks (e.g., the acetylenic C-H stretch in FTIR) can indicate structural changes and degradation.

-

Visualizations

Recommended Storage and Handling Workflow

References

- 1. Buy this compound [smolecule.com]

- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents [figshare.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 142503-05-7|2-Ethynylpyridin-3-ol|BLD Pharm [bldpharm.com]

- 5. 2-Amino-3-iodopyridine 104830-06-0 | TCI AMERICA [tcichemicals.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: 2-Ethynyl-3-iodopyridine - Purity and Quality Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for 2-Ethynyl-3-iodopyridine, a key building block in pharmaceutical synthesis. The information presented herein is compiled from established principles of organic chemistry, regulatory guidelines for pharmaceutical intermediates, and analytical data for structurally related compounds.

Compound Profile

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄IN |

| Molecular Weight | 229.02 g/mol |

| CAS Number | Not available |

| Appearance | Off-white to yellow or brown solid/powder |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) |

Quality Specifications

The quality of this compound as a pharmaceutical intermediate is critical to ensure the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). The following table outlines the recommended purity and quality specifications, based on typical requirements for such compounds and in alignment with ICH guidelines.[1][2][3][4][5][6][7][8][9][10][11][12][13]

| Parameter | Specification | Test Method |

| Assay (Purity) | ≥ 98.0% | HPLC, GC |

| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Individual Impurity | ≤ 0.15% | HPLC, GC |

| Total Impurities | ≤ 1.0% | HPLC, GC |

| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |

| Heavy Metals | Meets ICH Q3D limits | ICP-MS |

| Sulphated Ash | ≤ 0.1% | USP <281> |

Impurity Profile

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. A thorough understanding and control of these impurities are essential.

| Potential Impurity | Source |

| 3-Iodopyridine | Unreacted starting material |

| 2-Halogen-3-iodopyridine (e.g., 2-Bromo-3-iodopyridine) | Unreacted starting material if the synthesis starts from a halogenated precursor |

| Homocoupled alkyne (e.g., 1,4-diphenylbuta-1,3-diyne if phenylacetylene is used) | Side reaction during Sonogashira coupling |

| Di-substituted pyridines (e.g., 2,3-diethynylpyridine) | Over-reaction or side reactions |

| Residual Palladium/Copper Catalyst | From the Sonogashira coupling reaction |

| Residual Solvents (e.g., DMF, Triethylamine, Toluene) | From the reaction and purification steps |

Experimental Protocols

Synthesis: Sonogashira Coupling Reaction

A plausible and common method for the synthesis of this compound is the Sonogashira coupling of a suitable 2-halo-3-iodopyridine with a protected or terminal alkyne.[14][15] The following is a representative protocol.

Reaction Scheme:

References

- 1. ICH Official web site : ICH [ich.org]

- 2. database.ich.org [database.ich.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. fda.gov [fda.gov]

- 5. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]

- 6. pharmtech.com [pharmtech.com]

- 7. Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena [analytik-jena.com]

- 8. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. scirp.org [scirp.org]

- 11. contractlaboratory.com [contractlaboratory.com]

- 12. scirp.org [scirp.org]

- 13. database.ich.org [database.ich.org]

- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sonogashira Coupling [organic-chemistry.org]

Potential Research Areas for 2-Ethynyl-3-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-3-iodopyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry, materials science, and organic synthesis. Its unique bifunctional nature, featuring a reactive ethynyl group and an iodinated pyridine ring, allows for a wide range of chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide explores potential research areas for this compound, providing a comprehensive overview of its synthesis, reactivity, and prospective applications. Detailed experimental protocols, derived from analogous chemical systems, are presented to facilitate further investigation into this promising molecule.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials, owing to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The introduction of both an ethynyl and an iodo substituent onto the pyridine ring at the 2- and 3-positions, respectively, creates a molecule with distinct reactive sites. The terminal alkyne is amenable to a variety of transformations, including click chemistry, Sonogashira coupling, and polymerization. The iodine atom serves as a handle for further functionalization through various cross-coupling reactions. This dual reactivity makes this compound a valuable precursor for the synthesis of complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is limited in the public domain, its basic properties can be summarized from available supplier information.

| Property | Value | Source |

| Molecular Formula | C₇H₄IN | Smolecule |

| Molecular Weight | 229.02 g/mol | Smolecule |

| Canonical SMILES | C#CC1=C(I)C=CC=N1 | Smolecule |

| InChI Key | HGRLZUZGSQIRGZ-UHFFFAOYSA-N | Smolecule |

Synthesis of this compound

A plausible synthetic route to this compound involves a Sonogashira coupling reaction between a di-halogenated pyridine and a protected acetylene, followed by deprotection. A likely precursor would be 2-chloro-3-iodopyridine or 2-bromo-3-iodopyridine.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Reaction: Sonogashira Coupling of 2-Chloro-3-iodopyridine with Ethynyltrimethylsilane

-

Materials:

-

2-Chloro-3-iodopyridine (1.0 eq)

-

Ethynyltrimethylsilane (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-3-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine.

-

Stir the mixture at room temperature for 10 minutes.

-

Add ethynyltrimethylsilane dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)-3-iodopyridine.

-

Reaction: Desilylation

-

Materials:

-

2-((Trimethylsilyl)ethynyl)-3-iodopyridine (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)-3-iodopyridine in methanol in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Potential Research Areas and Applications

The bifunctional nature of this compound opens up numerous avenues for research and development.

Medicinal Chemistry and Drug Discovery

The ethynylpyridine moiety is a known pharmacophore present in several bioactive molecules. The ability to further functionalize the molecule at the iodine position allows for the creation of diverse chemical libraries for high-throughput screening.

Potential Therapeutic Targets:

-

Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in many protein kinases. The ethynyl group can be used to introduce further diversity or to form covalent bonds with specific residues in the active site.

-

GPCR Ligands: Substituted pyridines are common scaffolds for G-protein coupled receptor (GPCR) ligands.

-

Antiviral and Anticancer Agents: The pyridine core is present in numerous antiviral and anticancer drugs.

Logical Workflow for Drug Discovery:

Caption: Drug discovery workflow using this compound.

Materials Science

The rigid, planar structure of the pyridine ring combined with the linear ethynyl group makes this compound an interesting building block for functional organic materials.

-

Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials are often used as electron-transporting or emissive layers in OLEDs.

-

Conducting Polymers: Polymerization of the ethynyl group can lead to the formation of conjugated polymers with interesting electronic and optical properties.

-

Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can coordinate to metal centers, making it a potential ligand for the synthesis of MOFs with catalytic or gas storage applications.

Key Reactions and Transformations

The reactivity of this compound is dominated by the chemistry of its two functional groups.

Reactions at the Iodine Position

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted pyridines.

-

Stille Coupling: Reaction with organostannanes.

-

Buchwald-Hartwig Amination: Reaction with amines to form aminopyridines.

Reactions at the Ethynyl Group

-

Sonogashira Coupling: Further coupling with aryl or vinyl halides.

-

Click Chemistry (Huisgen Cycloaddition): Reaction with azides to form triazoles.

-

Hydration: Addition of water across the triple bond to form a ketone.

-

Reduction: Hydrogenation to the corresponding alkene or alkane.

Conclusion

This compound represents a promising yet underexplored building block in synthetic chemistry. Its dual functionality provides a platform for the creation of a wide array of complex molecules with potential applications in drug discovery and materials science. The synthetic and reaction protocols outlined in this guide, based on well-established chemical principles, offer a starting point for researchers to unlock the full potential of this versatile molecule. Further investigation into its synthesis, characterization, and reactivity is warranted to fully exploit its capabilities in various scientific disciplines.

An In-depth Technical Guide to 2-Ethynyl-3-iodopyridine and its Structural Analogs for Researchers and Drug Development Professionals

An Overview of a Versatile Heterocyclic Scaffold

2-Ethynyl-3-iodopyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structure, featuring both an iodo and an ethynyl group on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, its structural analogs, their synthesis, physicochemical properties, and potential applications in drug discovery, with a focus on their role as kinase inhibitors.

Physicochemical Properties

The physicochemical properties of this compound and its structural analogs are crucial for their application in medicinal chemistry, influencing factors such as solubility, membrane permeability, and metabolic stability. While specific experimental data for this compound is not widely published, a comparative analysis of its core components and related structures provides valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₇H₄IN | 229.02[1] | 1.8[1] | Not Reported | Not Reported |

| 2-Ethynylpyridine | C₇H₅N | 103.12 | 1.1 | Not Reported | 85 °C/12 mmHg |

| 3-Iodopyridine | C₅H₄IN | 205.00 | 1.8 | 53-56 | Not Reported |

| 2-Chloro-3-iodopyridine | C₅H₃ClIN | 239.44 | 2.2 | 90-95 | Not Reported |

| 2-Ethoxy-3-iodopyridine | C₇H₈INO | 249.05 | Not Reported | Not Reported | Not Reported |

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.

A plausible and efficient approach involves the coupling of a dihalogenated pyridine, such as 2-chloro-3-iodopyridine, with a protected alkyne like ethynyltrimethylsilane, followed by deprotection of the silyl group. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective coupling at the 3-position.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-Ethynyl-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence is crucial for the therapeutic efficacy of drugs targeting a wide range of diseases. The unique electronic properties and ability to participate in hydrogen bonding make substituted pyridines privileged structures in drug design. 2-Ethynyl-3-iodopyridine is a versatile building block that offers two reactive sites for functionalization: the terminal alkyne and the iodo group. This allows for the sequential and regioselective introduction of diverse substituents through powerful cross-coupling reactions, primarily the Sonogashira and Suzuki couplings. Subsequent intramolecular cyclization reactions of the resulting derivatives can then be employed to construct fused heterocyclic systems, further expanding the accessible chemical space for drug discovery.

These application notes provide detailed protocols for the synthesis of substituted pyridines and their fused analogs utilizing this compound as a key starting material. The methodologies described herein are essential for researchers in medicinal chemistry and drug development seeking to generate novel molecular entities with potential therapeutic applications.

Key Synthetic Strategies

The synthetic utility of this compound lies in the differential reactivity of its iodo and ethynyl functionalities. The carbon-iodine bond is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position. The terminal alkyne at the 2-position can also participate in Sonogashira coupling or serve as a precursor for various cyclization reactions to form fused ring systems like furo[2,3-b]pyridines and thieno[2,3-b]pyridines.

A general workflow for the diversification of this compound is depicted below:

Experimental Protocols

Sonogashira Coupling of this compound with Terminal Alkynes

This protocol describes the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with the aryl iodide of this compound.

Reaction Scheme:

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

-

Add the terminal alkyne (1.1 - 1.5 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 eq) and copper(I) iodide (0.04 - 0.10 eq).

-

Add anhydrous solvent (e.g., THF or DMF) to achieve a suitable concentration (typically 0.1 - 0.5 M).

-

Add the base (e.g., TEA or DIPEA, 2.0 - 3.0 eq).

-

Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-2-ethynylpyridine derivative.

Quantitative Data Summary (Sonogashira Coupling):

| Entry | Alkyne Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | TEA | THF | 25 | 12 | 85-95 |

| 2 | 1-Hexyne | Pd(PPh3)4 / CuI | DIPEA | DMF | 60 | 6 | 80-90 |

| 3 | (Trimethylsilyl)acetylene | Pd(OAc)2 / PPh3 / CuI | TEA | Acetonitrile | 50 | 8 | 90-98 |

Suzuki-Miyaura Coupling of this compound with Boronic Acids

This protocol details the palladium-catalyzed cross-coupling of a boronic acid with the aryl iodide of this compound.

Reaction Scheme:

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])

-

Base (e.g., Potassium carbonate (K2CO3), Sodium carbonate (Na2CO3), or Cesium carbonate (Cs2CO3))

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a reaction vessel, add this compound (1.0 eq) and the boronic acid (1.2 - 2.0 eq).

-

Add the palladium catalyst (0.01 - 0.05 eq).

-

Add the base (2.0 - 3.0 eq).

-

Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).

-

Purge the vessel with an inert gas.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aryl-2-ethynylpyridine derivative.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 90 | 12 | 80-92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 100 | 8 | 85-95 |

| 3 | 3-Thiopheneboronic acid | Pd(OAc)2 / SPhos | Cs2CO3 | Toluene/H2O | 110 | 6 | 75-88 |

Tandem Sonogashira Coupling and Intramolecular Cyclization to Fused Heterocycles

This protocol illustrates a one-pot synthesis of furo[2,3-b]pyridines or thieno[2,3-b]pyridines starting from a suitable 2-halopyridine derivative, which can be conceptually adapted for derivatives of this compound.[1] The general principle involves an initial Sonogashira coupling followed by an in-situ intramolecular cyclization.

Conceptual Reaction Scheme for a 2-ethynyl-3-substituted Pyridine:

References

Application Notes and Protocols: 2-Ethynyl-3-iodopyridine in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethynyl-3-iodopyridine in Sonogashira coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document includes detailed experimental protocols, a summary of reaction conditions and yields, and insights into the application of the resulting pyridine derivatives in drug discovery, particularly as kinase inhibitors.

Introduction to Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The mild reaction conditions and tolerance of a wide variety of functional groups make it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1]

Application in Drug Development

Pyridine and its derivatives are key structural motifs in a vast number of pharmaceuticals. Their ability to act as hydrogen bond acceptors and their bioisosteric relationship with other aromatic systems make them privileged scaffolds in medicinal chemistry. The Sonogashira coupling of this compound provides a versatile platform for the synthesis of novel substituted pyridines with potential therapeutic applications.

Notably, the resulting ethynyl-pyridine scaffold is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[2] The ethynyl linkage allows for the precise positioning of substituents to interact with the ATP-binding site of kinases, leading to potent and selective inhibition. For example, compounds with similar structural features have been shown to inhibit kinases such as c-Jun N-terminal kinases (JNKs), which are involved in stress-activated signaling pathways that can promote cancer cell survival and proliferation.[3]

Data Presentation: Sonogashira Coupling of Halogenated Pyridines

The following tables summarize the reaction conditions and yields for the Sonogashira coupling of various halogenated pyridines with terminal alkynes, providing a useful reference for reaction optimization.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes [4]

| Entry | 2-Amino-3-bromopyridine Derivative | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |

| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 |

| 3 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 94 |

| 4 | 2-Amino-3-bromopyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |

| 5 | 2-Amino-3-bromo-5-chloropyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |

Table 2: Sonogashira Coupling of Various Iodopyridines

| Entry | Iodopyridine Derivative | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N | DMF | 65 | 1 | 95 |

| 2 | 2-Iodo-5-methoxypyridine | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N | DMF | 65 | 1 | 92 |

| 3 | 2,6-Dibromo-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N | DMF | 65 | 1 | 88 |

| 4 | 3-Iodo-2-methylpyridine | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N | DMF | 65 | 1 | 96 |

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [4]

This protocol is adapted from the synthesis of 2-amino-3-alkynylpyridines and can be used as a starting point for the coupling of this compound.

Materials:

-

2-Amino-3-bromopyridine derivative (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(CF₃COO)₂ (2.5 mol%)

-

Triphenylphosphine (PPh₃) (5.0 mol%)

-

Copper(I) iodide (CuI) (5.0 mol%)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a dry 10 mL round-bottom flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

-

Evacuate the flask and backfill with nitrogen.

-

Add 2.0 mL of DMF and stir the mixture for 30 minutes under a nitrogen atmosphere.

-

Add the 2-amino-3-bromopyridine derivative (1.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture.

-

Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a saturated aqueous solution of sodium chloride (10 mL) and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.

Note: Due to the higher reactivity of the C-I bond compared to the C-Br bond, the reaction with this compound may proceed under milder conditions (e.g., lower temperature or shorter reaction time). Optimization of the reaction conditions is recommended.

Visualizations

The following diagrams illustrate the general workflow of a Sonogashira coupling reaction and a representative signaling pathway that can be targeted by the resulting pyridine derivatives.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

Application of 2-Ethynyl-3-iodopyridine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-3-iodopyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique trifunctional nature, featuring a pyridine ring, an iodo group, and an ethynyl moiety, allows for diverse and strategic chemical modifications. This document provides detailed application notes on the utility of this compound in the synthesis of potent kinase inhibitors and other therapeutic agents. It includes experimental protocols for key synthetic transformations, quantitative data on the biological activity of derived compounds, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of ethynyl and iodo groups at the 2 and 3 positions, respectively, provides orthogonal handles for a variety of cross-coupling reactions. The iodine atom is readily displaced in palladium-catalyzed reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings, while the terminal alkyne is a versatile partner in Sonogashira reactions, click chemistry, and other addition reactions. This dual reactivity makes this compound an ideal starting material for the rapid construction of complex molecular architectures with potential therapeutic applications, particularly in the development of kinase inhibitors for oncology.

Key Applications in Medicinal Chemistry

This compound serves as a crucial precursor for the synthesis of various heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This scaffold is a core component of numerous kinase inhibitors that target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

A primary application of this compound is in the synthesis of substituted pyrido[2,3-d]pyrimidines. These compounds have shown potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase. The general synthetic strategy involves an initial Sonogashira coupling of this compound with an appropriate coupling partner, followed by a cyclization reaction to form the fused pyrimidine ring.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various pyridine and pyrido[2,3-d]pyrimidine derivatives, demonstrating the potential of scaffolds accessible from this compound.

Table 1: Anticancer Activity of Substituted Pyridine and Pyrido[2,3-d]pyrimidine Derivatives

| Compound ID | Scaffold | Target Cell Line | IC50 (µM) | Citation |

| 5a | Cyanopyridone | MCF-7 (Breast) | 1.77 | [1] |

| 5e | Cyanopyridone | MCF-7 (Breast) | 1.39 | [1] |

| 5a | Cyanopyridone | HepG2 (Liver) | 2.71 | [1] |

| 6b | Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 2.68 | [1] |

| Compound 4 | Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 | |

| Compound 11 | Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 0.99 | |

| Compound 63 | Pyrido[2,3-d]pyrimidine | PC-3 (Prostate) | 1.54 | [2] |

| Compound 63 | Pyrido[2,3-d]pyrimidine | A-549 (Lung) | 3.36 | [2] |

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Citation |

| Compound 5e | VEGFR-2 | - | [1] |

| Compound 5a | HER-2 | - | [1] |

| Compound 4 | PIM-1 | 11.4 | |

| Compound 10 | PIM-1 | 17.2 | |

| Compound 65 | PDGFr | 1110 | [2] |

| Compound 65 | FGFr | 130 | [2] |

| Compound 65 | EGFr | 450 | [2] |

| Compound 65 | c-src | 220 | [2] |

| PD180970 | Bcr-Abl | 170 | [2] |

Experimental Protocols

The following are representative protocols for the synthesis of pyrido[2,3-d]pyrimidine derivatives starting from this compound. These protocols are based on established methodologies for similar substrates.

Protocol 1: Sonogashira Coupling of this compound with an Aryl Halide

This protocol describes a typical palladium-catalyzed Sonogashira coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoaniline)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.1 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and CuI (0.1 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous DMF and triethylamine (3.0 eq) via syringe.

-

Stir the reaction mixture at room temperature for 15 minutes, then heat to 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cyclization to a Pyrido[2,3-d]pyrimidine Core

This protocol outlines the cyclization of the Sonogashira coupling product to form the pyridopyrimidine ring system, a common step in the synthesis of many kinase inhibitors.

Materials:

-

Product from Protocol 1 (e.g., 2-((4-aminophenyl)ethynyl)-3-iodopyridine)

-

Formamidine acetate

-

2-Methoxyethanol

-

Potassium carbonate (K2CO3)

Procedure:

-

In a microwave vial, combine the product from Protocol 1 (1.0 eq), formamidine acetate (5.0 eq), and potassium carbonate (2.0 eq).

-

Add 2-methoxyethanol to the vial.

-

Seal the vial and heat the mixture in a microwave reactor at 150 °C for 1 hour.

-

After cooling, dilute the reaction mixture with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Visualizations

Signaling Pathway

The diagram below illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) like VEGFR or EGFR, which are common targets for inhibitors derived from the pyrido[2,3-d]pyrimidine scaffold.

Caption: Simplified RTK signaling pathway and point of inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel kinase inhibitors starting from this compound.

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a high-value starting material for the synthesis of medicinally relevant compounds, particularly pyrido[2,3-d]pyrimidine-based kinase inhibitors. The orthogonal reactivity of the iodo and ethynyl groups allows for a modular and efficient approach to building molecular complexity. The provided protocols and data serve as a guide for researchers to explore the potential of this versatile building block in their drug discovery programs. The promising biological activities of related compounds underscore the potential for the discovery of novel and potent therapeutic agents derived from this compound.

References

Application Notes and Protocols: 2-Ethynyl-3-iodopyridine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-ethynyl-3-iodopyridine as a versatile building block in the synthesis of a variety of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic ethynyl group and an electrophilic iodo group in an ortho arrangement, allows for a range of transformations including cross-coupling reactions and subsequent cyclization events.

Synthesis of this compound

While this compound is commercially available, a reliable synthetic route from readily accessible starting materials is crucial for many research applications. A plausible multi-step synthesis starting from 2-aminopyridine is outlined below, based on established methodologies for halogenation and alkynylation of the pyridine ring.

Workflow for the Synthesis of this compound:

Caption: Synthetic pathway to this compound.

Experimental Protocols:

Protocol 1.1: Synthesis of 2-Amino-3-iodopyridine

This procedure is adapted from methods for the iodination of 2-aminopyridine derivatives.

-

To a stirred solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-3-iodopyridine.

Protocol 1.2: Synthesis of 2-Amino-3-((trimethylsilyl)ethynyl)pyridine

This protocol is based on the Sonogashira coupling of 2-amino-3-halopyridines.

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-3-iodopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).

-

Add a suitable solvent system, typically a mixture of an amine base like triethylamine (TEA) or diisopropylamine (DIPA) and a co-solvent such as tetrahydrofuran (THF) or DMF.

-

Degas the mixture by bubbling argon through it for 10-15 minutes.

-

Add ethynyltrimethylsilane (1.2-1.5 eq) via syringe and stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 2-amino-3-((trimethylsilyl)ethynyl)pyridine.

Protocol 1.3: Synthesis of 2-Amino-3-ethynylpyridine

-

Dissolve 2-amino-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a solvent such as methanol or THF.

-

Add a desilylating agent, for example, potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) (1.1-2.0 eq).

-

Stir the mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

-

Extract the aqueous layer with the organic solvent, combine the organic fractions, dry, and concentrate to give 2-amino-3-ethynylpyridine, which can often be used in the next step without further purification.

Protocol 1.4: Synthesis of this compound

This step involves a Sandmeyer-type reaction to replace the amino group with an iodo group.

-

Dissolve 2-amino-3-ethynylpyridine (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄ or HCl) at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (KI) (1.5-2.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent, wash the combined organic layers with sodium thiosulfate solution and brine, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Applications in Heterocyclic Synthesis

This compound is an excellent substrate for the construction of fused pyridine ring systems. The general strategy involves a Sonogashira coupling at the 3-position, followed by an intramolecular cyclization onto the 2-ethynyl group.

General Workflow for Fused Heterocycle Synthesis:

Application Notes and Protocols: 2-Ethynyl-3-iodopyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-ethynyl-3-iodopyridine as a versatile building block in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic ethynyl group and an electrophilic iodo group on a pyridine scaffold, allows for a diverse range of chemical transformations. This makes it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly those with potential applications in medicinal chemistry and materials science.

Overview of Synthetic Utility

This compound is a key intermediate for the construction of various fused and substituted pyridine derivatives. The alkyne moiety can participate in reactions such as Sonogashira couplings, click chemistry, and cyclization reactions, while the iodo group is amenable to a variety of cross-coupling reactions. This dual reactivity allows for sequential and one-pot multi-component reactions to build molecular complexity rapidly.

A significant application lies in the synthesis of substituted thieno[2,3-b]pyridines and other related heterocyclic systems, which are known scaffolds for potent kinase inhibitors. The pyridine nitrogen also offers a site for quaternization or N-oxide formation, further expanding its synthetic potential.

Proposed Synthesis of this compound

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic route to this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-3-iodopyridine

This procedure is adapted from a known method for the iodination of 2-aminopyridine.[1][2]

-

To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-amino-3-iodopyridine.

Step 2: Synthesis of this compound (via Sonogashira Coupling)

This proposed step involves a Sandmeyer-type reaction followed by a Sonogashira coupling.

-

Diazotization: 2-Amino-3-iodopyridine (1 equivalent) is dissolved in an aqueous solution of a non-nucleophilic acid (e.g., HBF4). The solution is cooled to 0 °C, and an aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt is typically used immediately in the next step.

-

Sonogashira Coupling: In a separate flask, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst like CuI (5-10 mol%) are added to a solution of a protected alkyne, such as trimethylsilylacetylene (1.2 equivalents), in a suitable solvent like DMF or THF with a base (e.g., triethylamine or diisopropylethylamine). The solution is degassed, and the freshly prepared diazonium salt solution is added slowly. The reaction is stirred at room temperature and monitored by TLC.

-

Deprotection: Once the coupling reaction is complete, the trimethylsilyl (TMS) protecting group is removed by treatment with a mild base such as potassium carbonate in methanol, or a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Work-up and Purification: The reaction mixture is worked up by quenching with water and extracting with an organic solvent. The combined organic layers are dried and concentrated. The crude this compound is then purified by column chromatography.

Applications in the Synthesis of Heterocyclic Compounds

This compound is an excellent starting material for the synthesis of various heterocyclic systems. The following sections detail potential applications in Sonogashira coupling and subsequent cyclization reactions.

The ethynyl group of this compound can readily undergo palladium-catalyzed Sonogashira cross-coupling with a variety of aryl and heteroaryl halides. This reaction is a powerful tool for creating carbon-carbon bonds and introducing diverse substituents at the 2-position of the pyridine ring.

General Experimental Protocol for Sonogashira Coupling:

-

To a degassed solution of this compound (1 equivalent) and an aryl/heteroaryl halide (1.1 equivalents) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the halide, until the starting materials are consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Table 1: Representative Sonogashira Coupling Reactions of Ethynylpyridines (Illustrative Examples)

| Entry | Aryl Halide | Catalyst System | Solvent/Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ / CuI | THF / Et₃N | 25 | 4 | ~90 |

| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ / CuI | DMF / Et₃N | 60 | 12 | ~85 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ / XPhos / CuI | Dioxane / Cs₂CO₃ | 100 | 24 | ~70 |

Note: The yields are illustrative and based on typical Sonogashira reactions of similar substrates. Actual yields with this compound may vary.

A key application of this compound is in the synthesis of fused heterocyclic systems through intramolecular cyclization of its derivatives. The Sonogashira product from the previous step can be designed to undergo a subsequent cyclization, often catalyzed by a transition metal.

Workflow for Tandem Sonogashira Coupling and Cyclization:

Caption: General scheme for the synthesis of fused heterocycles.

Example: Synthesis of a Thieno[2,3-b]pyridine Derivative

Thieno[2,3-b]pyridines are important scaffolds in medicinal chemistry, known to exhibit kinase inhibitory activity.

Proposed Experimental Protocol:

-

Sonogashira Coupling: this compound (1 equivalent) is coupled with 2-bromothiophenol (1.1 equivalents) under standard Sonogashira conditions (Pd catalyst, CuI, base).

-

Intramolecular Cyclization: The resulting intermediate, 2-((2-mercaptophenyl)ethynyl)-3-iodopyridine, can undergo an intramolecular nucleophilic attack of the thiol onto the alkyne, facilitated by a base or a transition metal catalyst, to form the thieno[2,3-b]pyridine ring system. The reaction conditions would need to be optimized, but could involve heating in a high-boiling solvent with a base like potassium carbonate, or using a copper or palladium catalyst to promote the cyclization.

Table 2: Examples of Intramolecular Cyclizations of Substituted Ethynylarenes (Illustrative)

| Entry | Starting Material Type | Cyclization Catalyst/Reagent | Product Type | Yield (%) |

| 1 | o-Alkynyl Aniline | I₂ | 3-Iodoindole | ~85 |

| 2 | o-Ethynyl Thiophenol | CuI / Base | Benzothiophene | ~90 |

| 3 | o-Alkynyl Phenol | PdCl₂(PPh₃)₂ | Benzofuran | ~80 |

Applications in Drug Discovery: Kinase Inhibitors

The pyridine and thienopyridine cores are prevalent in a multitude of approved and investigational kinase inhibitors. The ability to functionalize the this compound scaffold at two positions allows for the exploration of chemical space around these privileged structures. For instance, the iodo group can be used to introduce moieties that bind to the hinge region of a kinase, while the ethynyl group can be elaborated to interact with the solvent-exposed region, potentially improving potency and pharmacokinetic properties.

Signaling Pathway Visualization (Generic Kinase Inhibition):

Caption: Inhibition of a kinase signaling pathway by a drug candidate.

The diverse substitution patterns accessible from this compound make it an attractive starting point for the development of novel kinase inhibitors targeting various cancer-related signaling pathways.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

These application notes and protocols are intended to provide a comprehensive overview of the synthetic potential of this compound. Researchers are encouraged to adapt and optimize the described procedures to suit their specific synthetic goals.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Ethynyl-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals